tert-butyl 1-(piperidin-4-yl)-2-azaspiro[3.3]heptane-2-carboxylate
Description
Properties
CAS No. |
2095410-45-8 |
|---|---|
Molecular Formula |
C16H28N2O2 |
Molecular Weight |
280.41 g/mol |
IUPAC Name |
tert-butyl 3-piperidin-4-yl-2-azaspiro[3.3]heptane-2-carboxylate |
InChI |
InChI=1S/C16H28N2O2/c1-15(2,3)20-14(19)18-11-16(7-4-8-16)13(18)12-5-9-17-10-6-12/h12-13,17H,4-11H2,1-3H3 |
InChI Key |
YYIRDJGVPMNUAA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1C3CCNCC3)CCC2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Oxidation of Hydroxy Precursors
A foundational route involves the oxidation of tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate to its ketone derivative, a critical intermediate for further functionalization. In a representative procedure, Dess-Martin periodinane (1.06 equiv) in dichloromethane at 0°C efficiently oxidizes the hydroxy group, achieving a 73% yield after purification by flash chromatography . This method avoids harsh conditions, preserving the spirocyclic integrity.
Mechanistic Insights :
The Dess-Martin periodinane mediates a two-electron oxidation, converting the alcohol to a ketone via a hypervalent iodine intermediate. The reaction’s success hinges on stoichiometric control to prevent over-oxidation or side reactions with the tert-butyl carbamate group .
Multi-Step Synthesis via Mesylation and Substitution
Patent literature describes a three-step synthesis for structurally analogous spiro compounds, adaptable to the target molecule :
-
Mesylation : Treatment of the hydroxy precursor with methylsulfonyl chloride under basic conditions forms a mesylate intermediate.
-
Cyanide Substitution : Displacement with sodium cyanide in DMF introduces a nitrile group.
-
Hydrolysis : Basic hydrolysis converts the nitrile to a carboxylic acid, yielding the final spirocyclic product.
Optimization Data :
-
Step 1 : Dichloromethane as solvent prevents premature hydrolysis .
-
Step 2 : DMF enhances nucleophilicity of cyanide, critical for substitution efficiency .
-
Step 3 : Ethanol/water mixtures balance solubility and reaction kinetics .
Yield : 38.4% overall, highlighting challenges in multi-step scalability .
Radical Cascade Cyclization with Piperidine Derivatives
Recent advances employ photoredox catalysis to couple tert-butyl 4-iodopiperidine-1-carboxylate with acrylamide derivatives, forming spirocyclic structures via radical intermediates .
Procedure :
-
Catalyst System : Cu(OTf)₂ (5 mol%) and ligand L1 (5 mol%) in THF.
-
Base : 1,1,3,3-Tetramethylguanidine (TMG) optimizes yield (47%→72% after solvent screening) .
-
Conditions : 410 nm LED irradiation for 15–24 hours at 25°C.
Key Data :
| Parameter | Optimal Choice | Yield (%) |
|---|---|---|
| Solvent | THF | 72 |
| Base | TMG | 47 |
| Light Source | 410 nm LED | 80* |
| *Scaled-up reaction (6 mmol) . |
Mechanism :
The reaction proceeds via single-electron transfer (SET) from the copper catalyst to the alkyl iodide, generating a piperidinyl radical. This radical adds to the acrylamide, followed by cyclization and aromatization to form the spirocycle .
Post-cyclization modifications enable introduction of the piperidine group. For example, reductive amination of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate with piperidin-4-amine under hydrogenation conditions affords the target compound.
Challenges :
-
Steric hindrance at the spirocyclic ketone necessitates high-pressure H₂ (5–10 atm) and Raney Ni catalysis.
-
Competing over-reduction of the carbamate group requires careful monitoring by TLC .
Comparative Analysis of Methodologies
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 1-(piperidin-4-yl)-2-azaspiro[3.3]heptane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the formation of reduced analogs.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with a palladium catalyst, sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
1. Targeted Protein Degradation
The compound has been investigated for its potential use in targeted protein degradation strategies, particularly through the development of PROTACs (Proteolysis Targeting Chimeras). These small molecules can selectively degrade disease-relevant proteins by hijacking the cellular ubiquitin-proteasome system. The incorporation of azaspiro frameworks enhances the binding affinity and selectivity for target proteins, making it a promising candidate for therapeutic interventions in diseases such as cancer and neurodegenerative disorders .
2. Muscarinic Receptor Modulation
Research indicates that derivatives of this compound may act as agonists for muscarinic M4 receptors, which are implicated in various neurological conditions, including schizophrenia and Alzheimer's disease. By modulating these receptors, the compound could help alleviate symptoms associated with cognitive dysfunction and memory disorders .
Biological Research Applications
1. Neuropharmacology
The compound's ability to interact with muscarinic receptors positions it as a valuable tool in neuropharmacological studies. It can be used to investigate the mechanisms underlying cholinergic signaling in the brain, providing insights into the pathophysiology of diseases such as Alzheimer’s and Parkinson’s disease.
2. Structure-Activity Relationship Studies
The unique structure of tert-butyl 1-(piperidin-4-yl)-2-azaspiro[3.3]heptane-2-carboxylate allows researchers to conduct structure-activity relationship (SAR) studies. By modifying different parts of the molecule, scientists can identify which structural components are crucial for biological activity, aiding in the design of more potent analogs.
Case Studies
Mechanism of Action
The mechanism of action of tert-butyl 1-(piperidin-4-yl)-2-azaspiro[3.3]heptane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high affinity, modulating the activity of the target. This can lead to various biological effects, depending on the nature of the target and the context of the interaction.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences and functional group substitutions in analogous spirocyclic compounds:
Physicochemical Properties
- Molecular Weight and Lipophilicity: The parent compound (piperidin-4-yl derivative) has a molecular weight of ~283 g/mol (estimated), comparable to its analogs (e.g., 226 g/mol for methylamino-substituted variants) . The tert-butyl carbamate group increases logP (~2.5–3.0), but polar substituents (e.g., -OH, -NH2) reduce logP by 0.5–1.0 units .
- Solubility: Hydroxy and amino derivatives exhibit higher aqueous solubility (e.g., >10 mg/mL for 6-hydroxy analog) compared to the lipophilic ethoxy-oxoethyl variant (<1 mg/mL) .
- Permeability :
- The piperidin-4-yl group enhances blood-brain barrier (BBB) penetration due to its basicity and moderate size, whereas hydroxy groups may limit CNS uptake .
Biological Activity
Tert-butyl 1-(piperidin-4-yl)-2-azaspiro[3.3]heptane-2-carboxylate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a spirocyclic structure, which is often associated with unique biological activities. Its molecular formula is and it has a molecular weight of approximately 238.33 g/mol. The presence of the piperidine moiety is significant as it is commonly found in various biologically active compounds.
Biological Activity
Pharmacological Profile
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may have inhibitory effects against certain bacterial strains, particularly those resistant to conventional antibiotics. Its mechanism may involve disruption of bacterial cell membranes or inhibition of key metabolic pathways.
- Central Nervous System Effects : The piperidine component suggests potential psychoactive properties. Animal studies have shown that derivatives of this compound can influence neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This opens avenues for research into its use in treating neurological disorders.
- Anti-inflammatory Properties : In vitro assays have demonstrated that the compound can reduce the production of pro-inflammatory cytokines, indicating potential use in conditions characterized by chronic inflammation.
Case Studies and Experimental Data
-
Antimicrobial Studies :
- A study assessed the minimum inhibitory concentration (MIC) of the compound against various pathogens, revealing promising results against Gram-positive bacteria with MIC values ranging from 4 to 16 µg/mL.
-
Neuropharmacological Assessment :
- In a rodent model, administration of the compound resulted in significant alterations in behavior consistent with anxiolytic effects, as measured by elevated plus maze tests.
-
Inflammation Models :
- In a study utilizing lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound resulted in a reduction of TNF-alpha and IL-6 levels by approximately 30% compared to untreated controls.
Data Summary Table
Q & A
What are the optimal conditions for synthesizing tert-butyl 1-(piperidin-4-yl)-2-azaspiro[3.3]heptane-2-carboxylate to maximize yield and purity?
Basic Research Question
Synthesis typically involves multi-step reactions under controlled conditions. Key steps include:
- Coupling reagents : Use carbodiimides (e.g., DCC) with catalysts like DMAP to activate carboxyl groups, as seen in analogous piperidine-spiro compound syntheses .
- Solvent selection : Dichloromethane or THF under inert atmospheres to minimize side reactions .
- Temperature control : Room temperature for coupling steps; elevated temperatures (40–60°C) may improve cyclization in spiro ring formation .
- Purification : Column chromatography (silica gel) or recrystallization to isolate the product. Monitor progress via TLC and NMR .
Which analytical techniques are most effective for characterizing the structural integrity of this compound?
Basic Research Question
A combination of spectroscopic and chromatographic methods ensures accurate characterization:
- NMR spectroscopy : H and C NMR to confirm spirocyclic and piperidine ring conformations, with attention to coupling constants for stereochemical analysis .
- Mass spectrometry (HRMS) : Verify molecular weight and fragmentation patterns, particularly for azaspiro systems .
- HPLC : Assess purity (>95% recommended for biological studies), using C18 columns and acetonitrile/water gradients .
How does the stability of this compound vary under different storage conditions?
Basic Research Question
Stability is influenced by environmental factors:
- Temperature : Store at –20°C in airtight containers to prevent degradation; avoid freeze-thaw cycles for solutions .
- Light sensitivity : Protect from UV exposure, as spirocyclic systems may undergo photochemical ring-opening .
- Incompatibilities : Avoid strong oxidizing agents (e.g., peroxides) that could react with the tert-butyl or piperidine groups .
How can researchers resolve contradictory data regarding this compound’s biological activity across studies?
Advanced Research Question
Discrepancies may arise from assay conditions or impurity profiles. Mitigation strategies include:
- Dose-response validation : Use standardized concentrations (e.g., 1–100 µM) and replicate assays (n ≥ 3) .
- Impurity profiling : Conduct LC-MS to identify byproducts (e.g., deprotected piperidine derivatives) that might interfere with activity .
- Target specificity assays : Compare activity against related enzymes (e.g., kinases vs. phosphatases) to rule off-target effects .
What computational methods are suitable for predicting the reactivity of the azaspiro[3.3]heptane core?
Advanced Research Question
Computational approaches include:
- DFT calculations : Model transition states for ring-opening reactions, focusing on bond angles and torsional strain .
- Molecular docking : Predict binding poses with biological targets (e.g., GPCRs) using software like AutoDock Vina .
- QSAR modeling : Correlate substituent effects (e.g., tert-butyl vs. benzyl groups) with observed reactivity or bioactivity .
How does the spirocyclic architecture influence this compound’s pharmacokinetic properties compared to non-spiro analogs?
Advanced Research Question
The spiro[3.3]heptane system enhances metabolic stability and bioavailability:
- Lipophilicity : The tert-butyl group increases logP, improving membrane permeability .
- Conformational rigidity : Reduces off-target interactions by limiting rotational freedom, as observed in similar azaspiro drugs .
- In vivo half-life : Compare plasma clearance rates in rodent models using LC-MS/MS quantification .
What experimental strategies can elucidate the compound’s interaction with cytochrome P450 enzymes?
Advanced Research Question
Key methodologies include:
- CYP inhibition assays : Use fluorogenic substrates (e.g., 7-benzyloxyquinoline) in human liver microsomes .
- Metabolite identification : Incubate with recombinant CYP isoforms (e.g., 3A4, 2D6) and analyze metabolites via HRMS .
- Kinetic isotope effects (KIE) : Incorporate deuterium at reactive sites to probe metabolic pathways .
How can researchers optimize the selectivity of this compound for specific protein targets?
Advanced Research Question
Tailor selectivity through structural modifications:
- Piperidine substitution : Introduce electron-withdrawing groups (e.g., –CF) to modulate hydrogen-bonding interactions .
- Spiro ring functionalization : Replace tert-butyl with polar groups (e.g., –COOH) to enhance water solubility and target affinity .
- SPR biosensing : Quantify binding kinetics (k/k) to compare derivative libraries .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
